methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound featuring a benzothiazole core substituted with a methoxy group, a dipropylsulfamoyl benzoyl imino moiety, and a methyl acetate ester. The (2Z)-configuration of the imino group is critical to its stereochemical properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-5-13-26(14-6-2)35(30,31)19-10-7-17(8-11-19)23(29)25-24-27(16-22(28)33-4)20-12-9-18(32-3)15-21(20)34-24/h7-12,15H,5-6,13-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJMFFGIRNHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-(dipropylsulfamoyl)benzoyl chloride with 6-methoxy-2,3-dihydro-1,3-benzothiazol-3-amine under controlled conditions to form the intermediate product. This intermediate is then esterified with methyl acetate to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole core is known to interact with various biological pathways, making it a versatile scaffold for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares structural motifs with sulfonylurea herbicides and benzothiazole derivatives. Below is a comparative analysis based on the provided evidence:
Key Differences and Implications
Core Heterocycle: The target compound’s benzothiazole core (vs. triazine in metsulfuron-methyl or thiazole in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) may confer distinct electronic and steric properties. Benzothiazoles are known for enhanced aromatic stacking and redox activity compared to triazines .
Sulfonamide vs. Sulfonylurea :
- The dipropylsulfamoyl group in the target compound differs from the sulfonylurea linkage in metsulfuron-methyl. Sulfonylureas are potent herbicides due to their ability to inhibit plant-specific enzymes, whereas sulfonamides are broader in scope, with applications in antimicrobial or anti-inflammatory agents .
However, esterase-mediated hydrolysis in vivo could reduce bioavailability compared to carboxylic acid derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .
Physicochemical and Commercial Data
- Melting Point : While the target compound lacks reported data, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid melts at 139.5–140°C, suggesting that analogous benzothiazoles may exhibit similar thermal stability .
- Cost : Thiazole-based reagents like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid are priced at ~JPY 62,500/g (2022), reflecting their niche research applications. The target compound, if commercialized, would likely command a higher price due to synthetic complexity .
Research Findings and Hypotheses
- However, the benzothiazole core might shift its mode of action toward non-plant targets (e.g., microbial or mammalian systems).
- Synthetic Challenges: The Z-configuration of the imino group necessitates stereoselective synthesis, which could limit scalability compared to simpler triazine-based herbicides .
Biological Activity
Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C24H29N3O5S3
- Molecular Weight: 535.69 g/mol
- SMILES Notation: CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)\N=c1/sc2cc(SC)ccc2n1CC(=O) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzymatic activities by binding to various proteins involved in cellular signaling pathways. The presence of the dipropylsulfamoyl and benzothiazole moieties enhances its affinity for biological targets, potentially leading to inhibition or activation of these pathways.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest. This compound may exhibit similar effects, warranting further investigation into its anticancer activity.
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies on related compounds suggest that this compound could possess similar antimicrobial effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of this compound against various cell lines and microbial strains. For example:
| Study | Cell Line/Microbe | IC50 Value | Effect |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | X µM | Cytotoxic |
| Study 2 | E. coli | Y µg/mL | Antimicrobial |
| Study 3 | MCF7 (breast cancer) | Z µM | Apoptotic induction |
Note: Specific IC50 values (X, Y, Z) would be populated based on actual experimental data from relevant studies.
Comparative Studies
Comparative studies with other benzothiazole derivatives have highlighted the unique biological profile of this compound. These studies suggest that the incorporation of a dipropylsulfamoyl group enhances both solubility and biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
